molecular formula C28H28N2O3 B14400548 Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate CAS No. 89838-84-6

Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate

Cat. No.: B14400548
CAS No.: 89838-84-6
M. Wt: 440.5 g/mol
InChI Key: AIEAQDBEOIZCCK-UHFFFAOYSA-N
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Description

Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is a synthetic organic compound that features an imidazole ring substituted with triphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is unique due to the combination of the imidazole ring with triphenyl substitution and an ester functional group

Properties

CAS No.

89838-84-6

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 5-(1,4,5-triphenylimidazol-2-yl)oxypentanoate

InChI

InChI=1S/C28H28N2O3/c1-2-32-25(31)20-12-13-21-33-28-29-26(22-14-6-3-7-15-22)27(23-16-8-4-9-17-23)30(28)24-18-10-5-11-19-24/h3-11,14-19H,2,12-13,20-21H2,1H3

InChI Key

AIEAQDBEOIZCCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCOC1=NC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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